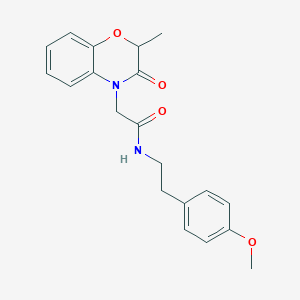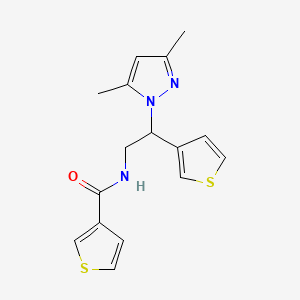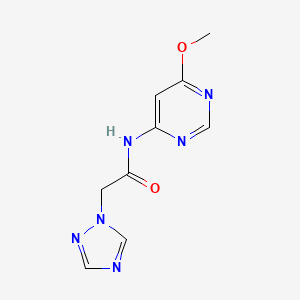![molecular formula C25H20N2O7S B2937659 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide CAS No. 902278-74-4](/img/structure/B2937659.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20N2O7S and its molecular weight is 492.5. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theoretical Investigation and Molecular Docking Studies
A theoretical investigation into antimalarial sulfonamides, including derivatives of N-(phenylsulfonyl)acetamide, highlighted their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited significant antimalarial activity with IC50 values of <30µM, suggesting their broad therapeutic potential. The molecular docking study revealed small energy affinity against key enzymes, indicating potential efficacy against SARS-CoV-2 as well (Fahim & Ismael, 2021).
Structural Orientation and Coordination Chemistry
Research into the structural orientations of amide derivatives has provided insights into their coordination chemistry, demonstrating various spatial arrangements and interactions, such as tweezer-like geometries and channel-like structures in crystalline forms. These studies contribute to our understanding of how such compounds can be designed for specific chemical or therapeutic functions (Kalita & Baruah, 2010).
Antimicrobial and Quantum Calculations
The synthesis and evaluation of novel sulphonamide derivatives, including those related to N-(phenylsulfonyl)acetamide, have shown good antimicrobial activity. Quantum calculations provided insights into their chemical reactivity and potential mechanisms of action, indicating the importance of electronic structure in their biological activity (Fahim & Ismael, 2019).
Luminescent Properties and Coordination Compounds
The study of aryl amide type ligands and their lanthanide complexes, including derivatives similar to the compound of interest, has revealed their luminescent properties. These findings are crucial for developing new materials and sensors based on these compounds, showcasing their potential beyond pharmaceutical applications (Wu et al., 2006).
Anticancer and Antimicrobial Agents
Design and synthesis of lipophilic acetamide derivatives have indicated their potential as anticancer and antimicrobial agents. Molecular docking studies have helped identify the mechanisms through which these compounds interact with biological targets, providing a foundation for the development of new therapeutic agents (Ahmed et al., 2018).
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-32-17-8-9-20-19(12-17)25(29)23(35(30,31)18-5-3-2-4-6-18)13-27(20)14-24(28)26-16-7-10-21-22(11-16)34-15-33-21/h2-13H,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLPRAOHRWSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)

![1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2937581.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)
![[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane](/img/structure/B2937591.png)
![2-Amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2937592.png)
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2937594.png)


![5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2937597.png)
